2,4,6-Tribromo-3,5-difluorobenzonitrile
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Overview
Description
2,4,6-Tribromo-3,5-difluorobenzonitrile: is an organic compound with the molecular formula C7Br3F2N and a molecular weight of 375.79 g/mol . This compound is characterized by the presence of three bromine atoms, two fluorine atoms, and a nitrile group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-3,5-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the following steps:
Bromination: Benzonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromo-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzonitrile derivatives.
Reduction: Formation of 2,4,6-Tribromo-3,5-difluoroaniline.
Oxidation: Formation of oxidized benzonitrile derivatives.
Scientific Research Applications
2,4,6-Tribromo-3,5-difluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,4,6-Tribromo-3,5-difluoroaniline
- 2,4,6-Tribromo-3,5-difluorophenol
- 2,4,6-Tribromo-3,5-difluorotoluene
Uniqueness: 2,4,6-Tribromo-3,5-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,4,6-tribromo-3,5-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPZRWDNSAKHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Br)F)Br)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Br3F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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